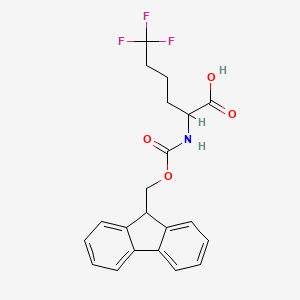![molecular formula C11H13N5O5 B12310955 N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[9-[3,4-ジヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]プリン-6-イル]ホルムアミドは、様々な科学分野において重要な役割を果たす複雑な有機化合物です。この化合物は、プリン塩基が糖部分に結合したユニークな構造を持ち、ヌクレオシド類似体として知られています。医薬品化学、分子生物学、生化学の分野で応用されています。
準備方法
合成経路と反応条件
N-[9-[3,4-ジヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]プリン-6-イル]ホルムアミドの合成は、一般的に以下の手順で行われます。
プリン塩基の形成: プリン塩基は、ホルムアミドやシアナミドなどの単純な前駆体から出発して一連の反応によって合成されます。
糖部分の結合: 糖部分は、通常リボースまたはデオキシリボースであり、グリコシド結合によってプリン塩基に結合します。この手順では、選択的な反応を確保するために保護基が使用されることがよくあります。
最終的なホルミル化: 最後のステップでは、プリン塩基のホルミル化が行われ、ホルムアミド基が導入されます。
工業的製造方法
この化合物の工業的製造には、自動化された反応器と連続フロープロセスを用いた大規模合成が関与する場合があります。高純度試薬の使用と厳格な反応条件により、高収率で高純度の化合物の製造が保証されます。
化学反応の分析
反応の種類
N-[9-[3,4-ジヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]プリン-6-イル]ホルムアミドは、以下の化学反応を含め、様々な化学反応を起こします。
酸化: 糖部分のヒドロキシル基は、酸化されてアルデヒドまたはカルボン酸を形成することができます。
還元: ホルムアミド基は、特定の条件下でアミンに還元することができます。
置換: プリン塩基は、特にアミノ基で置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬が一般的に使用されます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アンモニアやアミンなどの求核試薬が置換反応に使用されます。
主要な生成物
酸化: アルデヒドまたはカルボン酸。
還元: アミン。
置換: 様々な置換プリン誘導体。
科学的研究の応用
N-[9-[3,4-ジヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]プリン-6-イル]ホルムアミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成における構成単位として使用されます。
生物学: ヌクレオシド類似体として作用し、核酸の合成と機能を阻害します。
医学: 抗ウイルス剤または抗がん剤としての可能性が調査されています。
産業: 医薬品の製造や、様々な生化学的アッセイにおける研究ツールとして使用されます。
作用機序
N-[9-[3,4-ジヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]プリン-6-イル]ホルムアミドの作用機序には、核酸への組み込みが含まれ、そこでDNAおよびRNA合成を阻害することができます。この化合物は、DNAポリメラーゼや逆転写酵素などの核酸代謝に関与する酵素を標的にし、ウイルスの複製やがん細胞の増殖の阻害につながります。
類似化合物の比較
類似化合物
グアノシン: ホルムアミド基を欠いている類似の構造を持つ天然のヌクレオシドです。
アデノシン: 異なるプリン塩基を持つ別のヌクレオシド類似体です。
2-チオアデノシン: 異なる生物学的特性を持つ硫黄を含む類似体です。
独自性
N-[9-[3,4-ジヒドロキシ-5-(ヒドロキシメチル)オキソラン-2-イル]プリン-6-イル]ホルムアミドは、特定の化学反応性と生物学的活性を与えるホルムアミド基によってユニークです。これは、医薬品化学と分子生物学の研究において貴重なツールとなっています。
類似化合物との比較
Similar Compounds
Guanosine: A naturally occurring nucleoside with a similar structure but lacks the formamide group.
Adenosine: Another nucleoside analog with a different purine base.
2-Thioadenosine: A sulfur-containing analog with distinct biological properties.
Uniqueness
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide is unique due to its formamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable tool in medicinal chemistry and molecular biology research.
特性
分子式 |
C11H13N5O5 |
|---|---|
分子量 |
295.25 g/mol |
IUPAC名 |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide |
InChI |
InChI=1S/C11H13N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-5,7-8,11,17,19-20H,1H2,(H,12,13,15,18) |
InChIキー |
BBJXVWOUESNRCD-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)




![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)



![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)
